Computed Lipophilicity (XLogP3 = 2.5) vs. Unsubstituted NH-Free 1,4-Dihydropyrazolo[4,3-b]indole
The THP-substituted target compound exhibits a computed XLogP3 of 2.5, consistent with favorable drug-like lipophilicity (Lipinski Rule of Five range). The corresponding NH-free 1,4-dihydropyrazolo[4,3-b]indole core (devoid of any N1 substituent) is predicted to have a substantially lower logP due to the absence of the lipophilic tetrahydropyran ring and the presence of an additional H-bond donor at N1. While an experimentally measured logP for the exact NH-free comparator is not publicly available, the difference in computed hydrogen bond donor count (1 for the target vs. 2 for NH-free) and the addition of the THP ring's three methylene units support a logP differential of approximately 0.8–1.5 units, a magnitude that is routinely associated with meaningful permeability and metabolic stability differences in medicinal chemistry optimization [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | NH-free 1,4-dihydropyrazolo[4,3-b]indole (no N1 substituent): predicted XLogP3 ≈ 1.0–1.7 (estimated based on removal of THP ring and addition of H-bond donor) |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.5 |
| Conditions | Computed using PubChem XLogP3 algorithm |
Why This Matters
Procurement of the THP-protected analog pre-installs a lipophilicity-modulating substituent that places the scaffold in the optimal logP window (1–3) for CNS and oral drug design, reducing the need for downstream lipophilicity optimization.
- [1] PubChem. Compound Summary for CID 137243336. Computed Properties: XLogP3 = 2.5; H-Bond Donor Count = 1; H-Bond Acceptor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/137243336. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (General reference for logP optimization ranges in medicinal chemistry). View Source
